molecular formula C16H31ClN4O4S B12319491 Biotin-dooa hcl

Biotin-dooa hcl

Cat. No.: B12319491
M. Wt: 411.0 g/mol
InChI Key: UNQYTGLJZONNBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-dooa hydrochloride involves the conjugation of biotin with a linker molecule. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Biotin-dooa hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Biotin-dooa hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include biotinylated proteins and other biotin-conjugated molecules, which are used in various biochemical assays and applications .

Scientific Research Applications

Biotin-dooa hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a biotinylation reagent for labeling molecules.

    Biology: Facilitates the study of protein-protein interactions and cellular processes by enabling the capture and enrichment of biotinylated targets.

    Medicine: Employed in diagnostic assays and therapeutic research to study disease mechanisms and develop targeted treatments.

    Industry: Used in the production of biotinylated products for various industrial applications.

Mechanism of Action

Biotin-dooa hydrochloride exerts its effects through the biotin-streptavidin interaction. The biotin moiety binds with high affinity to streptavidin, allowing for the capture and enrichment of biotinylated targets. This interaction is widely used in biochemical assays to study molecular interactions and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-dooa hydrochloride is unique due to its specific linker structure, which provides flexibility and stability in biotinylation reactions. This makes it particularly suitable for applications requiring efficient and stable biotinylation .

Properties

Molecular Formula

C16H31ClN4O4S

Molecular Weight

411.0 g/mol

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride

InChI

InChI=1S/C16H30N4O4S.ClH/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15;/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22);1H

InChI Key

UNQYTGLJZONNBD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2.Cl

Origin of Product

United States

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